molecular formula C15H18N6O B2557495 1,8-Diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile CAS No. 380570-19-4

1,8-Diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile

Cat. No. B2557495
CAS RN: 380570-19-4
M. Wt: 298.35
InChI Key: VTNZUROOVLDITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-Diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile is a chemical compound with the molecular formula C15H18N6O and a molecular weight of 298.34 . It is intended for research use only and is not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: COC1=NC(=C2C(=C1)C(=C(N=C2N)N3CCCCC3)C#N)N . This indicates the presence of various functional groups including a methoxy group, a piperidine ring, and a naphthyridine ring.

Safety and Hazards

As this compound is intended for research use only, it’s important to handle it with care and use appropriate safety measures . The specific safety and hazard information for this compound is not available and should be obtained from the supplier or manufacturer.

properties

IUPAC Name

1,8-diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-22-11-7-9-10(8-16)15(21-5-3-2-4-6-21)20-14(18)12(9)13(17)19-11/h7H,2-6H2,1H3,(H2,17,19)(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNZUROOVLDITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C2C(=C1)C(=C(N=C2N)N3CCCCC3)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327505
Record name 1,8-diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID3717110
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,8-Diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile

CAS RN

380570-19-4
Record name 1,8-diamino-6-methoxy-3-piperidin-1-yl-2,7-naphthyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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